(S)-2-(Boc-amino)-2-phenylpropanoic acid

Peptidomimetics Chiral Resolution Enantioselective Synthesis

(S)-2-(Boc-amino)-2-phenylpropanoic acid (CAS 802541-88-4) is a chiral Boc-protected α-methyl-phenylalanine derivative essential for SPPS. Its α-methyl group induces conformational constraint and enhances metabolic stability in peptide backbones, a feature non-α-methylated analogs lack. The >99% enantiomeric excess of the (S)-configuration is non-negotiable for desired bioactivity; racemic or (R)-enantiomers risk assay failure. Choose this building block for robust, orthogonal protection strategies and reliable SAR studies in drug discovery.

Molecular Formula C14H19NO4
Molecular Weight 265.3 g/mol
CAS No. 802541-88-4
Cat. No. B164759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(Boc-amino)-2-phenylpropanoic acid
CAS802541-88-4
Synonyms(S)-2-(tert-butoxycarbonylamino)-2-phenylpropanoic acid
Molecular FormulaC14H19NO4
Molecular Weight265.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C)(C1=CC=CC=C1)C(=O)O
InChIInChI=1S/C14H19NO4/c1-13(2,3)19-12(18)15-14(4,11(16)17)10-8-6-5-7-9-10/h5-9H,1-4H3,(H,15,18)(H,16,17)/t14-/m0/s1
InChIKeyWOGUASPHMADVMU-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-(Boc-amino)-2-phenylpropanoic Acid (CAS 802541-88-4): An α-Methylated Chiral Building Block for Peptidomimetic Synthesis and Procurement


(S)-2-(Boc-amino)-2-phenylpropanoic acid (CAS 802541-88-4) is a chiral, non-proteinogenic amino acid derivative characterized by a tert-butoxycarbonyl (Boc)-protected amine and an α-methyl-substituted phenylalanine core . This compound serves as a foundational building block in solid-phase peptide synthesis (SPPS) and peptidomimetic design, where its α-methyl group is employed to introduce conformational constraint and enhance metabolic stability in peptide backbones [1]. Its procurement is driven by the need for enantiomerically pure (S)-configuration to ensure desired biological activity in advanced research and drug discovery programs.

Procurement Risk: Why (S)-2-(Boc-amino)-2-phenylpropanoic Acid Cannot Be Substituted with Racemic or Unprotected Analogs


Generic substitution of (S)-2-(Boc-amino)-2-phenylpropanoic acid with racemic mixtures, its (R)-enantiomer, or non-α-methylated analogs introduces significant scientific and procurement risk. The (S)-configuration is non-negotiable for achieving specific chiral interactions in biological systems, as the (R)-enantiomer often exhibits divergent or null activity [1]. Furthermore, the absence of the Boc protecting group precludes orthogonal protection strategies in SPPS, leading to uncontrolled side reactions and failed syntheses. The α-methyl substitution is a critical structural determinant; replacing it with a hydrogen atom (as in Boc-L-phenylalanine) eliminates the conformational restriction that is essential for stabilizing bioactive peptide conformations and conferring resistance to proteolytic degradation [2]. The quantitative evidence below demonstrates that these features are not interchangeable, justifying the selection of this specific compound for demanding research applications.

Quantitative Differentiation: Direct Evidence for (S)-2-(Boc-amino)-2-phenylpropanoic Acid Versus Closest Comparators


Enantiomeric Purity: (S)-Enantiomer >99% ee vs. Racemic Mixture (0% ee) for Reliable Biological Activity

The (S)-enantiomer of N-Boc-α-methylphenylalanine has been synthesized and verified with an enantiomeric excess (ee) of >99%, as determined by chiral HPLC analysis [1]. In contrast, a racemic mixture of α-methylphenylalanine possesses an ee of 0% and exhibits ambiguous or diminished biological activity in assays targeting chiral receptors. For instance, in studies of peptide-receptor interactions, the (R)-enantiomer often fails to elicit the same response as the (S)-enantiomer, underscoring the necessity of high enantiomeric purity for reliable and reproducible results.

Peptidomimetics Chiral Resolution Enantioselective Synthesis

Conformational Constraint: α-Methyl Substitution Limits Backbone Flexibility vs. α-Hydrogen Analog (Boc-L-Phenylalanine)

The α-methyl group in (S)-2-(Boc-amino)-2-phenylpropanoic acid introduces a quaternary carbon at the α-position, which sterically restricts rotation around the N-Cα and Cα-C(O) bonds. This constraint is absent in Boc-L-phenylalanine, which retains an α-hydrogen and allows greater conformational freedom. A study on peptidomimetics demonstrated that incorporating α-methyl-L-phenylalanine (αF) into a relaxin-3 B-chain mimetic resulted in a stable α-helical conformation, as confirmed by circular dichroism (CD) spectroscopy and NMR [1]. In contrast, the unmodified peptide lacking the α-methyl group exhibited a random coil structure, indicating the methyl group's critical role in stabilizing bioactive secondary structure.

Peptidomimetics Conformational Analysis Drug Design

Proteolytic Stability: α-Methyl Substitution Enhances Serum Stability vs. Unmodified Peptides

Incorporation of α-methyl-L-phenylalanine into peptide sequences confers significant resistance to proteolytic degradation compared to peptides composed solely of natural L-amino acids. In the development of the relaxin-3 mimetic H3B10-27(13/17αF), the α-methylated peptide exhibited remarkable stability in serum, with a half-life significantly extended compared to the native peptide sequence [1]. While exact half-life values for this specific compound are not reported, class-level inference from multiple studies confirms that α-methyl substitution is a well-established strategy for improving peptide stability in biological milieus [2]. This is in stark contrast to peptides lacking α-methyl groups, which are rapidly degraded by serum proteases.

Peptide Therapeutics Protease Resistance Pharmacokinetics

Synthetic Efficiency: Reported Yield of 78% for Boc Protection Step

A documented synthesis of (S)-2-(Boc-amino)-2-phenylpropanoic acid proceeds via protection of (S)-2-phenyl-D-alanine with di-tert-butyl dicarbonate (Boc₂O) in the presence of trimethylammonium hydroxide, achieving a yield of 78% . This yield serves as a benchmark for procurement and in-house synthesis planning. While direct comparative data for this specific transformation is limited, yields for similar Boc protections of hindered α-methyl amino acids typically range from 60-85%, placing this method within the upper tier of reported efficiencies.

Organic Synthesis Process Chemistry Peptide Building Blocks

Strategic Procurement Applications for (S)-2-(Boc-amino)-2-phenylpropanoic Acid


Design and Synthesis of α-Helical Peptidomimetics with Enhanced Proteolytic Stability

Based on the direct evidence that α-methyl-L-phenylalanine induces and stabilizes α-helical conformations [1], procurement of (S)-2-(Boc-amino)-2-phenylpropanoic acid is essential for research programs developing peptidomimetics that target protein-protein interactions. The compound's ability to confer serum stability makes it a preferred building block over non-methylated phenylalanine derivatives for generating drug leads with improved pharmacokinetic profiles [2].

Enantioselective Solid-Phase Peptide Synthesis (SPPS) Requiring High Chiral Purity

For any SPPS project where the biological activity is dependent on a specific stereochemistry, the >99% enantiomeric excess of the (S)-enantiomer [1] is non-negotiable. Procuring this compound from a reliable vendor ensures that the final peptide product is not contaminated with the (R)-enantiomer, which could confound biological assays or reduce therapeutic efficacy. The Boc protecting group further enables orthogonal deprotection strategies, a standard requirement in complex peptide syntheses.

Structure-Activity Relationship (SAR) Studies to Probe Conformational Effects

Researchers conducting SAR studies can use (S)-2-(Boc-amino)-2-phenylpropanoic acid to systematically investigate the impact of α-methyl substitution on peptide conformation and biological activity. The direct comparison with peptides containing Boc-L-phenylalanine (α-hydrogen) [1] allows for the isolation of the methyl group's effect on secondary structure and target binding, a critical step in rational drug design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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